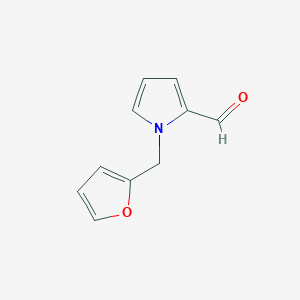

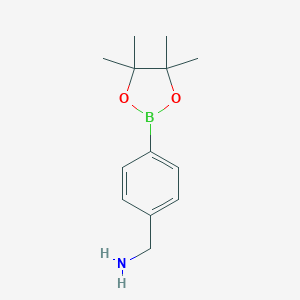

![molecular formula C11H20N2O2 B111871 (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-72-0](/img/structure/B111871.png)

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane” is a chemical compound with the CAS Number: 1250994-64-9 and a molecular weight of 226.32 . Its IUPAC name is tert-butyl (1R,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate . It is stored at room temperature and appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The molecular structure of “(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane” is represented by the linear formula C12H22N2O2 . The InChI code for this compound is 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 .Physical And Chemical Properties Analysis

“(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane” is a pale-yellow to yellow-brown sticky oil to semi-solid .Aplicaciones Científicas De Investigación

Potential in Medicinal Applications

The unique stability, geometrical, and electronic properties of boron-containing molecules, akin to the structural complexity of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane, have been recognized for their potential in medicinal applications. Boron clusters, for instance, exhibit promising properties that could be harnessed for drug delivery and imaging. Such molecules' ability to self-assemble in water, cross lipid bilayer membranes, and interact with cell membranes, facilitating visualization within cells via Raman and fluorescence techniques, underscores their potential utility in medical applications (C. Viňas, R. Núñez, I. Bennour, F. Teixidor, 2019).

Advances in Catalysis and Organic Synthesis

In the realm of organic synthesis, advances in base-assisted Michael addition reactions, involving the use of various organic and inorganic bases, highlight the evolving methodologies that can potentially benefit from the unique reactivity of structures like (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane. These reactions are crucial for forming carbon-carbon bonds, a fundamental step in constructing complex organic molecules for pharmaceuticals and natural products (P. Thirupathi, Rekala Shalini Mamatha Jyothi, Mydhili P. Sripathi, 2022).

Photocatalytic Applications

The exploration of photocatalytic materials, like (BiO)2CO3, suggests a burgeoning field where the unique properties of certain boron-containing compounds could be applied. These materials are used in various applications, including healthcare, photocatalysis, humidity sensors, nonlinear optical applications, and supercapacitors. The modification strategies developed to enhance the visible light-driven photocatalytic performance of such materials underscore the potential of applying complex bicyclo structures in enhancing material efficiency for environmental and energy applications (Zilin Ni, Yanjuan Sun, Yuxin Zhang, F. Dong, 2016).

Environmental and Health Impact Studies

Studies on the combustion products of gasoline additives like MMT (Methylcyclopentadienyl manganese tricarbonyl) highlight the importance of understanding the environmental and health impacts of organometallic compounds, possibly sharing some chemical behavior similarities with (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane derivatives. Such research underscores the significance of assessing the safety and environmental impact of novel compounds before their widespread application (M. Egyed, G. Wood, 1996).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIAJQPTVCSWOB-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid](/img/structure/B111853.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B111864.png)